![molecular formula C14H19NO3Si B14282556 2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 136151-88-7](/img/structure/B14282556.png)
2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This particular compound features a trimethylsilyl group, which is often used in organic chemistry to protect hydroxyl groups during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-(trimethylsilyl)ethanol with phthalic anhydride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the isoindole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. This method also enhances the yield and purity of the final product by minimizing side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF
Properties
CAS No. |
136151-88-7 |
|---|---|
Molecular Formula |
C14H19NO3Si |
Molecular Weight |
277.39 g/mol |
IUPAC Name |
2-[2-(trimethylsilylmethoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H19NO3Si/c1-19(2,3)10-18-9-8-15-13(16)11-6-4-5-7-12(11)14(15)17/h4-7H,8-10H2,1-3H3 |
InChI Key |
JOLYSGWNKQWCJC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



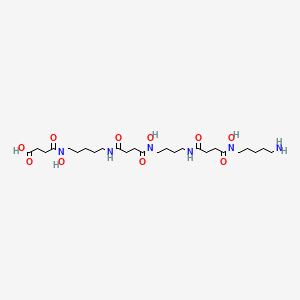
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
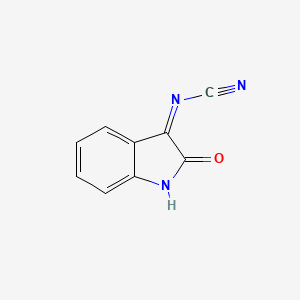

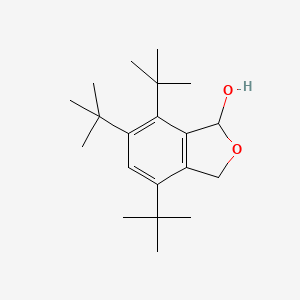

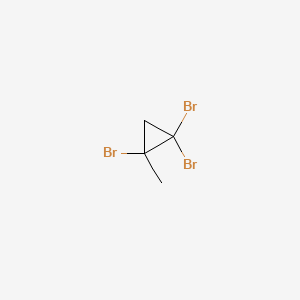
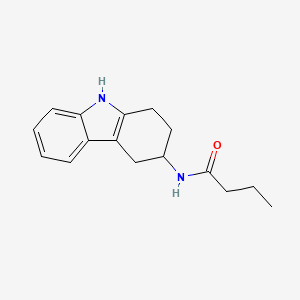

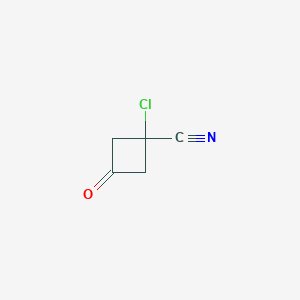

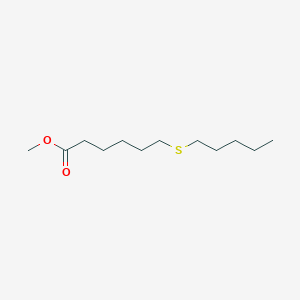
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
